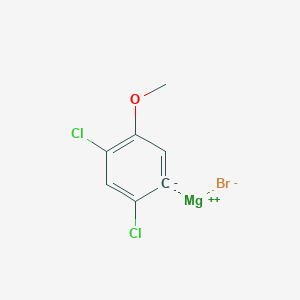
2,4-Dichloro-5-methoxyphenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5-methoxyphenylmagnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent commonly used in organic synthesis. Grignard reagents are organomagnesium compounds that are highly reactive and are used to form carbon-carbon bonds. This particular compound is notable for its use in various synthetic applications due to its reactivity and stability in tetrahydrofuran.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the reaction of 2,4-dichloro-5-methoxyphenyl bromide with magnesium turnings in the presence of dry tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.
Reactants: 2,4-Dichloro-5-methoxyphenyl bromide, magnesium turnings, dry tetrahydrofuran.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the magnesium is completely consumed.
Procedure: The 2,4-dichloro-5-methoxyphenyl bromide is added dropwise to a suspension of magnesium turnings in dry tetrahydrofuran. The reaction is monitored until the magnesium is fully reacted, forming the Grignard reagent.
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more stringent control of reaction conditions to ensure the purity and yield of the product. The use of automated systems for the addition of reactants and monitoring of the reaction progress is common.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-5-methoxyphenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides can be used in substitution reactions.
Electrophiles: Various electrophiles, such as carbon dioxide, can be used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-methoxyphenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Used to form complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: Preparation of polymers and advanced materials.
Agricultural Chemistry: Synthesis of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-methoxyphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenylmagnesium bromide
- 2,4-Dichlorophenylmagnesium bromide
- 2,4-Dichloro-5-methoxypyrimidine
Uniqueness
2,4-Dichloro-5-methoxyphenylmagnesium bromide is unique due to the presence of both chloro and methoxy substituents on the aromatic ring. This combination of substituents provides a unique reactivity profile, making it suitable for specific synthetic applications where other Grignard reagents may not be as effective.
Propiedades
Fórmula molecular |
C7H5BrCl2MgO |
|---|---|
Peso molecular |
280.23 g/mol |
Nombre IUPAC |
magnesium;2,4-dichloro-1-methoxybenzene-5-ide;bromide |
InChI |
InChI=1S/C7H5Cl2O.BrH.Mg/c1-10-7-3-2-5(8)4-6(7)9;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
OFAYJSQUJLYYRB-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=C([C-]=C1)Cl)Cl.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethynylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14883806.png)
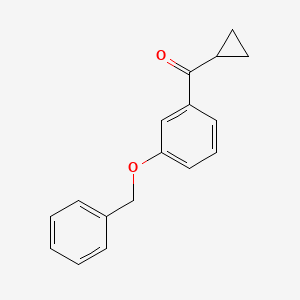
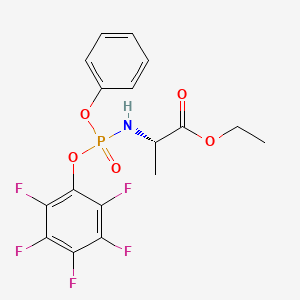
![[4-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B14883821.png)
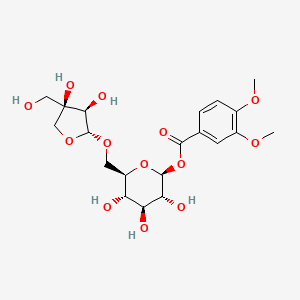
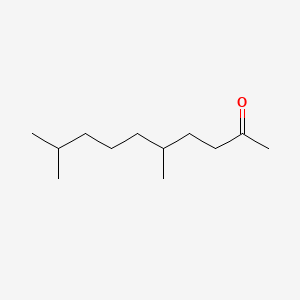

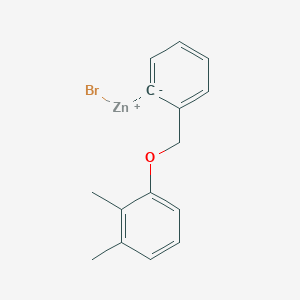
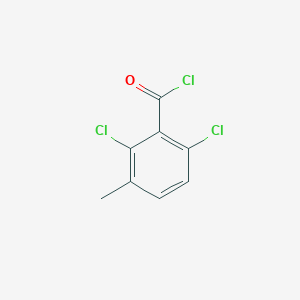
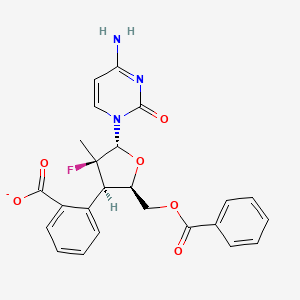
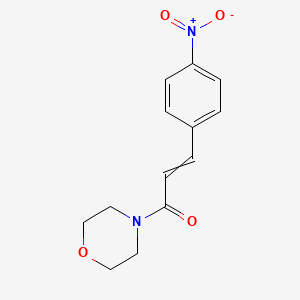
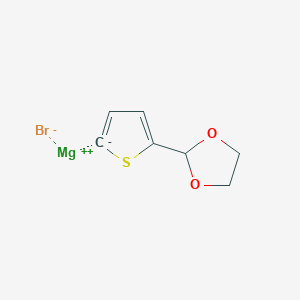
![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)

